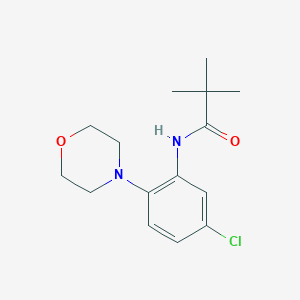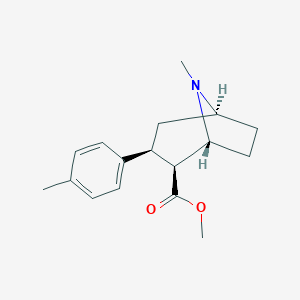
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound was first synthesized by Takeda Pharmaceutical Company Limited and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
Mechanism of Action
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. The compound also has immunomodulatory effects, enhancing the activity of immune cells such as T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide. One area of interest is the development of combination therapies that incorporate this compound with other agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and improve clinical outcomes. Finally, there is ongoing research into the pharmacokinetics and pharmacodynamics of this compound, which could inform optimal dosing strategies and improve the overall efficacy of the compound.
Synthesis Methods
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide involves several steps, including the reaction of 5-chloro-2-morpholin-4-ylphenylamine with 2,2-dimethylpropanoic acid chloride in the presence of a base. The resulting intermediate is then treated with morpholine and a reagent such as triethylamine to yield the final product.
Scientific Research Applications
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. In preclinical studies, the compound has shown efficacy against various types of hematological malignancies, including B-cell lymphoma and multiple myeloma.
properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)17-12-10-11(16)4-5-13(12)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
InChI Key |
LPYPCSQGKDCZSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)